Cas no 196304-06-0 (1H-Imidazole,5-(difluoromethyl)-1-methyl-)

1H-Imidazole,5-(difluoromethyl)-1-methyl- is a fluorinated imidazole derivative characterized by its unique structural features, including a difluoromethyl group at the 5-position and a methyl substitution at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to the enhanced stability and reactivity imparted by the difluoromethyl moiety, which can influence electronic and steric properties. Its imidazole core serves as a versatile scaffold for further functionalization, making it valuable in the development of agrochemicals, pharmaceuticals, and specialty materials. The presence of fluorine atoms may also improve metabolic stability and bioavailability in bioactive applications. Suitable for controlled reactions, it is typically handled under inert conditions to preserve integrity.
1H-Imidazole,5-(difluoromethyl)-1-methyl- structure
196304-06-0 structure
Product name:1H-Imidazole,5-(difluoromethyl)-1-methyl-
CAS No:196304-06-0
MF:C5H6F2N2
MW:132.111347675323
MDL:MFCD18808452
CID:116919
PubChem ID:45087505

1H-Imidazole,5-(difluoromethyl)-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,5-(difluoromethyl)-1-methyl-
    • 1H-Imidazole,5-(difluoromethyl)-1-methyl-(9CI)
    • MFCD18808452
    • SY265843
    • 5-(difluoromethyl)-1-methyl-1H-imidazole
    • 196304-06-0
    • MDL: MFCD18808452
    • Inchi: InChI=1S/C5H6F2N2/c1-9-3-8-2-4(9)5(6)7/h2-3,5H,1H3
    • InChI Key: HANKEDPBJTVFAI-UHFFFAOYSA-N
    • SMILES: FC(F)C1N(C)C=NC=1

Computed Properties

  • Exact Mass: 132.04998
  • Monoisotopic Mass: 132.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 17.8A^2

Experimental Properties

  • PSA: 17.82

1H-Imidazole,5-(difluoromethyl)-1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1052195-1g
5-(Difluoromethyl)-1-methyl-1H-imidazole
196304-06-0 95%
1g
$870 2024-07-20
eNovation Chemicals LLC
Y1052195-1g
5-(Difluoromethyl)-1-methyl-1H-imidazole
196304-06-0 95%
1g
$870 2025-02-18
eNovation Chemicals LLC
Y1052195-1g
5-(Difluoromethyl)-1-methyl-1H-imidazole
196304-06-0 95%
1g
$870 2025-02-26

Additional information on 1H-Imidazole,5-(difluoromethyl)-1-methyl-

Recent Advances in the Study of 1H-Imidazole,5-(difluoromethyl)-1-methyl- (CAS: 196304-06-0) in Chemical Biology and Pharmaceutical Research

The compound 1H-Imidazole,5-(difluoromethyl)-1-methyl- (CAS: 196304-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a difluoromethyl group at the 5-position and a methyl group at the 1-position of the imidazole ring, exhibits promising biological activities, particularly in the modulation of enzymatic processes and receptor interactions. Recent studies have explored its role as a key intermediate in the synthesis of novel drug candidates, highlighting its versatility in medicinal chemistry.

One of the most notable advancements in the study of 1H-Imidazole,5-(difluoromethyl)-1-methyl- is its application in the development of enzyme inhibitors. Researchers have identified its potential to act as a selective inhibitor for certain kinases and proteases, which are critical targets in the treatment of cancers and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a specific kinase implicated in tumor growth, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

In addition to its inhibitory properties, 1H-Imidazole,5-(difluoromethyl)-1-methyl- has been investigated for its role in the design of prodrugs. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability of prodrugs, thereby improving their efficacy and reducing side effects. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters utilized this compound as a building block for prodrugs targeting infectious diseases, achieving significant improvements in drug delivery and therapeutic outcomes. The study underscored the importance of the difluoromethyl moiety in optimizing the pharmacokinetic profile of these prodrugs.

Another area of research focuses on the compound's potential as a ligand in metal-catalyzed reactions, which are increasingly relevant in the synthesis of complex pharmaceutical molecules. A 2022 publication in Angewandte Chemie detailed the use of 1H-Imidazole,5-(difluoromethyl)-1-methyl- as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating its ability to facilitate high-yield and stereoselective transformations. This finding opens new avenues for the efficient synthesis of chiral drug molecules, which are often challenging to produce using conventional methods.

Despite these promising developments, challenges remain in the large-scale synthesis and application of 1H-Imidazole,5-(difluoromethyl)-1-methyl-. Issues such as regioselectivity in functionalization and the need for environmentally benign synthetic routes are areas of active investigation. Recent work published in Green Chemistry has proposed innovative catalytic methods to address these challenges, emphasizing the importance of sustainable practices in pharmaceutical manufacturing.

In conclusion, 1H-Imidazole,5-(difluoromethyl)-1-methyl- (CAS: 196304-06-0) represents a versatile and valuable scaffold in modern drug discovery and chemical biology. Its applications span from enzyme inhibition to prodrug design and catalytic synthesis, reflecting its broad utility in addressing unmet medical needs. Ongoing research is expected to further elucidate its mechanisms of action and optimize its use in therapeutic development, solidifying its role as a key player in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.